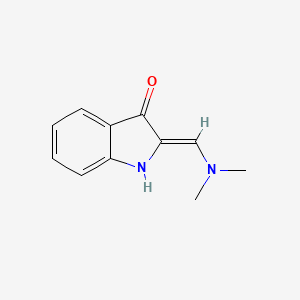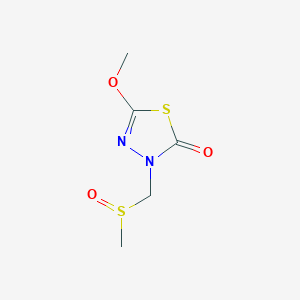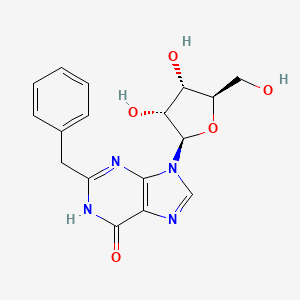
2-((Dimethylamino)methylene)indolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Dimethylamino)methylene)indolin-3-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities .
Méthodes De Préparation
The synthesis of 2-((Dimethylamino)methylene)indolin-3-one typically involves the reaction of indolin-3-one with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-((Dimethylamino)methylene)indolin-3-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis and cell proliferation . The compound’s effects are mediated through pathways involving protein kinases and other signaling molecules .
Comparaison Avec Des Composés Similaires
2-((Dimethylamino)methylene)indolin-3-one can be compared with other indole derivatives, such as:
Indolin-2-one: Similar in structure but lacks the dimethylamino group, resulting in different biological activities.
3-Substituted-Indolin-2-one: These compounds have various substituents at the 3-position, leading to diverse chemical and biological properties.
Indole-3-carboxaldehyde: Another indole derivative with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(2Z)-2-(dimethylaminomethylidene)-1H-indol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)7-10-11(14)8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3/b10-7- |
Clé InChI |
JBUIWRKRAAXHNB-YFHOEESVSA-N |
SMILES isomérique |
CN(C)/C=C\1/C(=O)C2=CC=CC=C2N1 |
SMILES canonique |
CN(C)C=C1C(=O)C2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)



![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)


![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)


